

Spectroscopic Analysis of 5-Amino-2-methyl-2-pentanol: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2-methyl-2-pentanol

Cat. No.: B185641

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data (NMR, IR, MS) for the compound **5-Amino-2-methyl-2-pentanol**. Extensive searches of scientific databases and literature have revealed a notable absence of publicly available experimental spectroscopic data for this specific molecule. This guide, therefore, serves a dual purpose: to transparently report on the current availability of data and to provide a robust framework of generalized experimental protocols and expected spectroscopic characteristics for researchers working with this or structurally similar amino alcohols.

Compound Information: 5-Amino-2-methyl-2-pentanol

While experimental spectra are not available, fundamental chemical information has been compiled from public databases.[\[1\]](#)

Property	Value	Source
IUPAC Name	5-amino-2-methylpentan-2-ol	PubChem[1]
CAS Number	108262-66-4	PubChem[1]
Molecular Formula	C ₆ H ₁₅ NO	PubChem[1]
Molecular Weight	117.19 g/mol	PubChem[1]
Exact Mass	117.115364102 Da	PubChem[1]
SMILES	CC(C)(CCCN)O	PubChem[1]
InChI	InChI=1S/C6H15NO/c1-6(2,8)4-3-5-7/h8H,3-5,7H2,1-2H3	PubChem[1]
InChIKey	HQRGNNSMVEPYXHU-UHFFFAOYSA-N	PubChem[1]

Spectroscopic Data Summary

As of the date of this guide, no experimental NMR, IR, or Mass Spectrometry data for **5-Amino-2-methyl-2-pentanol** has been found in the public domain. The following sections, therefore, describe the expected characteristic signals based on the known functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is available from some databases, though it should be used with the understanding that it is computationally generated and not experimentally verified.

Expected ¹H-NMR Signals:

- OH and -NH₂ protons: Broad singlets, chemical shift can vary depending on solvent and concentration. The amine protons would likely appear in the 1-5 ppm range, and the alcohol proton in the 1-5 ppm range as well.
- CH₂- (next to NH₂): A triplet, expected around 2.6-2.8 ppm.

- $-\text{CH}_2-$ (aliphatic chain): Multiplets, expected in the 1.2-1.7 ppm range.
- $-\text{CH}_2-$ (next to quaternary carbon): A triplet, expected around 1.4-1.6 ppm.
- $-\text{C}(\text{CH}_3)_2$: A singlet, integrating to 6 protons, expected around 1.1-1.3 ppm.

Expected ^{13}C -NMR Signals:

- Quaternary Carbon ($-\text{C}(\text{CH}_3)_2\text{OH}$): Expected in the 65-75 ppm range.
- Carbon next to NH_2 ($-\text{CH}_2\text{NH}_2$): Expected around 40-50 ppm.
- Aliphatic Carbons ($-\text{CH}_2-$): Expected in the 20-40 ppm range.
- Methyl Carbons ($-\text{C}(\text{CH}_3)_2$): Expected around 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Amino-2-methyl-2-pentanol** is expected to be dominated by absorptions from its hydroxyl and primary amine groups.

Functional Group	Expected Absorption (cm^{-1})	Intensity/Appearance
O-H Stretch (Alcohol)	3200 - 3600	Strong, Broad[2][3][4][5]
N-H Stretch (Primary Amine)	3300 - 3500	Medium, Two peaks (symmetric and asymmetric)[2]
C-H Stretch (Alkane)	2850 - 2960	Strong[2]
N-H Bend (Primary Amine)	1550 - 1650	Medium
C-O Stretch (Tertiary Alcohol)	1150 - 1250	Strong

Mass Spectrometry (MS)

In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the molecular ion $[\text{M}+\text{H}]^+$ would be expected.

Ion	Expected m/z	Notes
[M+H] ⁺	~118.12	Protonated molecular ion.
[M-H ₂ O] ⁺	~100.11	Loss of water from the molecular ion is a common fragmentation pathway for alcohols. ^{[6][7]}
Alpha-cleavage fragments	Varies	Fragmentation via cleavage of the C-C bond adjacent to the nitrogen or oxygen is expected. For amines, this often results in a resonance-stabilized nitrogen-containing cation. ^{[6][8]} For tertiary alcohols, cleavage of an adjacent C-C bond can lead to a stable oxonium ion.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring spectroscopic data for small, polar organic molecules like **5-Amino-2-methyl-2-pentanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

- Sample Preparation:
 - Weigh approximately 5-10 mg of the purified compound.
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the need to avoid exchange of labile protons (-OH, -NH₂) with the solvent if their observation is desired.
 - Transfer the solution to a clean, dry 5 mm NMR tube.

- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks. This is often an automated process on modern spectrometers.
- Data Acquisition:
 - ^1H NMR:
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - The acquisition time is usually set to 2-4 seconds.
 - A relaxation delay of 1-5 seconds is common, but for quantitative measurements, a longer delay (5 times the longest T_1 relaxation time) is necessary.[9]
 - The number of scans can range from 8 to 128, depending on the sample concentration.
 - ^{13}C NMR:
 - Set the spectral width to encompass the typical range for carbon chemical shifts (e.g., 0-220 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
 - A longer acquisition time and a larger number of scans (from several hundred to several thousand) are generally required due to the low natural abundance of ^{13}C and its smaller gyromagnetic ratio.
- Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient method for obtaining an IR spectrum of a liquid or solid sample with minimal preparation.

- Sample Preparation:

- Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[10] This can be done by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, followed by a dry wipe.
- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO_2 , H_2O).

- Instrument Setup:

- Place the ATR accessory into the sample compartment of the FTIR spectrometer.
- Select the desired spectral range (typically $4000\text{-}400\text{ cm}^{-1}$) and resolution (e.g., 4 cm^{-1}).

- Data Acquisition:

- For a liquid sample, place a small drop (sufficient to cover the crystal surface) directly onto the ATR crystal.[11]
- For a solid sample, place a small amount of the powder or solid on the crystal and apply pressure using the built-in press to ensure good contact between the sample and the

crystal.[11]

- Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
 - After analysis, clean the ATR crystal thoroughly.

Electrospray Ionization Mass Spectrometry (ESI-MS)

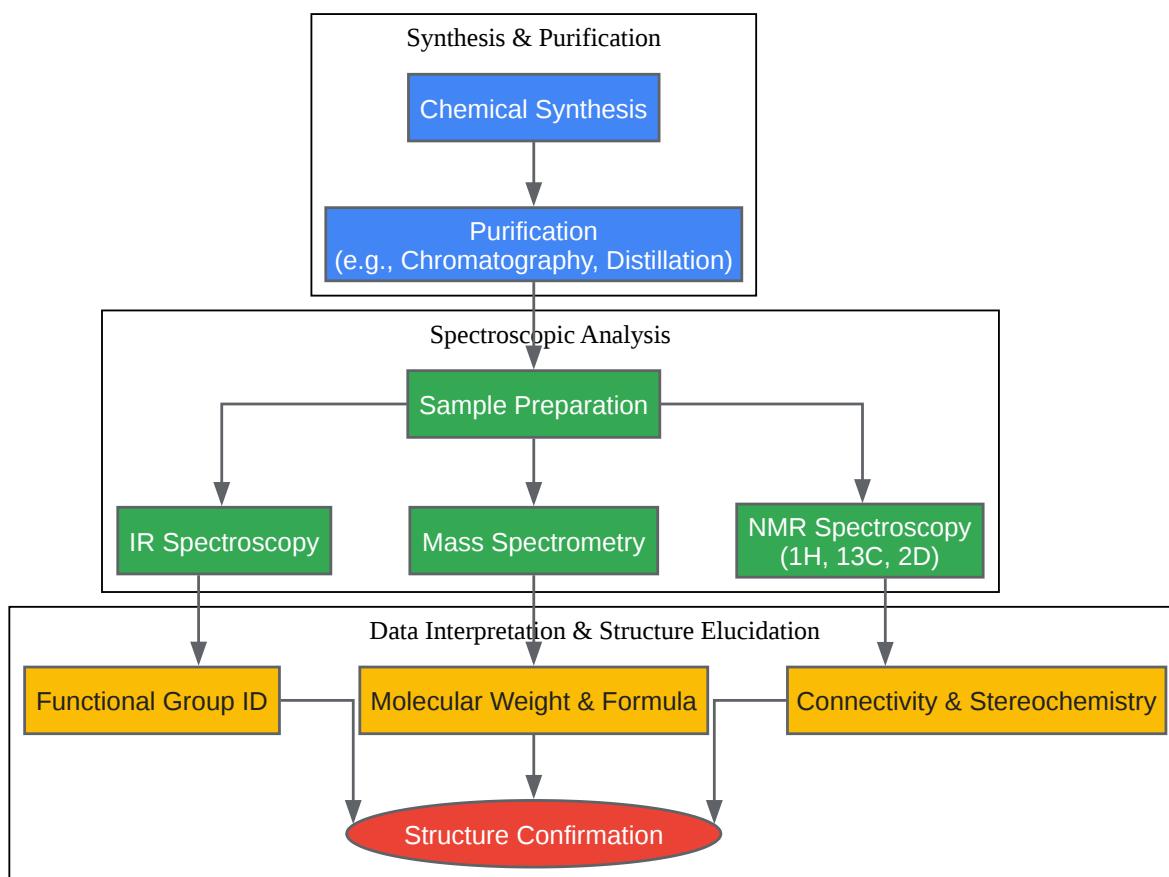
ESI is a soft ionization technique suitable for polar molecules like amino alcohols, often coupled with a liquid chromatograph (LC-MS).[12][13]

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1-10 μM) in a solvent compatible with ESI, such as a mixture of water and a volatile organic solvent like methanol or acetonitrile. [13]
 - To promote protonation for positive ion mode analysis, a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) is usually added to the solution.[14]
- Instrument Setup:
 - The mass spectrometer is typically coupled to an HPLC system for sample introduction, or the sample can be directly infused using a syringe pump.
 - Set the ESI source parameters, including the capillary voltage (e.g., 3-5 kV), nebulizing gas flow rate, and drying gas temperature, to achieve a stable spray and efficient desolvation.[15]

- Calibrate the mass analyzer using a known standard.
- Data Acquisition:
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the molecular ion and any major fragments.
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. This involves selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
- Data Processing:
 - Analyze the resulting mass spectrum to identify the m/z values of the ions.
 - The molecular weight of the compound can be determined from the m/z of the molecular ion (e.g., $[M+H]^+$).
 - The fragmentation pattern observed in the MS or MS/MS spectrum can provide valuable information about the compound's structure.

Workflow for Spectroscopic Analysis of a Novel Compound

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound, such as **5-Amino-2-methyl-2-pentanol**, using the spectroscopic techniques discussed.



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Caption: General workflow for the spectroscopic analysis of a synthesized compound.

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